1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Lipophilicity logP Drug-likeness

1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 951611-60-2) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a 3-chlorophenyl substituent at the N1 position and a furan-2-ylmethyl group at the carboxamide nitrogen. Its molecular formula is C14H11ClN4O2 with a molecular weight of 302.71 g/mol.

Molecular Formula C14H11ClN4O2
Molecular Weight 302.71 g/mol
CAS No. 951611-60-2
Cat. No. B6512532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS951611-60-2
Molecular FormulaC14H11ClN4O2
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C14H11ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20)
InChIKeyJPDGCBTZSOQZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 951611-60-2) Procurement-Focused Baseline Overview


1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 951611-60-2) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a 3-chlorophenyl substituent at the N1 position and a furan-2-ylmethyl group at the carboxamide nitrogen. Its molecular formula is C14H11ClN4O2 with a molecular weight of 302.71 g/mol [1]. Computed physicochemical properties from ChemDiv indicate a logP of 2.87, logD of 2.87, and logSw of -3.53, reflecting moderate lipophilicity and limited aqueous solubility . The compound is commercially available as a screening compound, typically at >95% purity, and serves as a structurally distinct entry within the 1,2,3-triazole-4-carboxamide chemical space.

Chemical Space
Structurally distinct 1H-1,2,3-triazole-4-carboxamide with 3-chlorophenyl and furan-2-ylmethyl substituents
Synthetic Utility
Unsubstituted C5 position permits late-stage diversification for focused library synthesis
Screening Grade
Suitable as a screening compound (>95%) for early-stage hit identification and scaffold validation

Why Generic Substitution of 1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide Fails in Scientific Procurement


Within the 1-aryl-1H-1,2,3-triazole-4-carboxamide series, the amide substituent dictates key drug-like properties including lipophilicity, hydrogen bonding capacity, and metabolic susceptibility [1]. The furan-2-ylmethyl group in CAS 951611-60-2 confers a distinct balance of lipophilicity (logP 2.87) and polar surface area (58.77 Ų) compared to analogs with alkyl or benzyl amides . Simply substituting with a compound like 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (logP 1.61, logSw -2.55) would result in a >1.2 logP unit decrease and a ~1.0 logSw unit increase in solubility , altering membrane permeability, protein binding, and pharmacokinetic behavior. Such differences are critical when the compound is intended as a tool for probing biological systems with specific physicochemical requirements or as a lead scaffold for further optimization.

Target Compound
Furan-2-ylmethyl amide (CAS 951611-60-2)
Analog Substitute
Methoxyethyl amide analog
A >1 logP unit decrease alters membrane partitioning and predicted permeability; not interchangeable for CNS or intracellular target access studies.
Target Feature
Aromatic HBA (furan oxygen)
Analog Feature
Aliphatic HBA (ether oxygen)
Aromatic vs aliphatic hydrogen bond acceptor may influence π-stacking and target binding; results may not transfer.
Synthetic Handle
Unsubstituted C5 position
5-Substituted Analog
Pre-functionalized scaffold
5-substituted triazole-4-carboxamides cannot serve as a diversification platform; substitution limits SAR expansion.

Product-Specific Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 951611-60-2)


Enhanced Lipophilicity Relative to the Methoxyethyl Analog

The target compound exhibits a logP of 2.87, which is 1.26 logP units higher than that of the closely related analog 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (logP 1.61) . This elevated lipophilicity is conferred by the replacement of the methoxyethyl side chain with a furan-2-ylmethyl group, increasing the compound's predicted membrane permeability and potential for crossing lipid bilayers.

Lipophilicity Advantage
Head-to-head
Δ logP +1.26 (computed 2.87 vs 1.61)
Supports intracellular/CNS screening fit
Consistent algorithmic computation; experimental confirmation advised
Lipophilicity logP Drug-likeness

Reduced Aqueous Solubility as a Differentiator for Lipid-Based Formulations

The target compound has a logSw of -3.53, indicating aqueous solubility approximately one order of magnitude lower than the methoxyethyl analog (logSw -2.55) . This lower solubility profile is characteristic of more lipophilic compounds and may necessitate lipid-based or co-solvent formulation strategies, while also predicting stronger plasma protein binding and longer biological half-life.

Aqueous Solubility Drop
Head-to-head
Δ logSw -0.98 (~10-fold lower solubility)
May require lipid-based formulation strategies
Computed; verify experimentally for specific assay media
Aqueous Solubility logSw Formulation Suitability

Comparable Polar Surface Area with Altered Hydrogen Bond Acceptor Profile

The target compound possesses a polar surface area (PSA) of 58.77 Ų, similar to that of the methoxyethyl analog (59.47 Ų) . However, the furan ring oxygen contributes a hydrogen bond acceptor (HBA) that is part of an aromatic π-system, whereas the methoxyethyl oxygen is aliphatic. Both compounds have identical hydrogen bond donor (HBD) counts of 1 [1]. The aromatic HBA of the furan may engage in π-π stacking interactions with aromatic residues in biological targets, an interaction not available to the aliphatic methoxyethyl group.

HBA Character
Cross-study comparable
PSA 58.77 vs 59.47 Ų; aromatic vs aliphatic HBA
Aromatic HBA may affect aromatic pocket binding
HBD count identical (1); binding assays recommended to confirm
Polar Surface Area Hydrogen Bonding Oral Bioavailability

Structural Privilege as an Unsubstituted-5 Position Scaffold for Targeted Library Synthesis

Unlike 5-amino- or 5-alkyl-substituted 1,2,3-triazole-4-carboxamides that have shown potent but narrow antimicrobial or PXR-modulating activity [1][2], the target compound retains an unsubstituted position 5 on the triazole ring. This structural feature permits subsequent late-stage functionalization (e.g., halogenation, cross-coupling) without perturbing the validated 1-(3-chlorophenyl)-4-carboxamide pharmacophore, offering a versatile starting point for generating focused libraries [3]. The existing 5-substituted analogs demonstrate IC50 values in the low nanomolar to low micromolar range depending on the substitution pattern, but their constrained substitution limits further diversification.

Diversification Scaffold
Class-level
Unsubstituted C5; compatible with late-stage functionalization
Supports focused library generation for SAR
Class-level inference; synthetic accessibility from triazole chemistry
Triazole-4-carboxamide SAR Exploration Lead Optimization

Procurement-Relevant Application Scenarios for 1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 951611-60-2)


Pharmacokinetic Profiling of Lipophilic Triazole-4-Carboxamides in CNS-Targeted Discovery Programs

Its logP of 2.87 and moderate PSA of 58.77 Ų position this compound within favorable CNS drug-like space . It can serve as a reference standard for calibrating in vitro permeability assays (e.g., PAMPA-BBB, Caco-2) when evaluating blood-brain barrier penetration of triazole-4-carboxamide analogs [1].

Scaffold for Generating Focused 5-Substituted Triazole-4-Carboxamide Libraries

The unsubstituted C5 position enables diversification via electrophilic aromatic substitution, halogenation, or palladium-catalyzed cross-coupling [2]. This makes the compound an ideal core scaffold for synthesizing 50–200 member libraries aimed at exploring SAR around the triazole ring, as demonstrated in published triazole-4-carboxamide optimization campaigns [1].

Physicochemical Comparator in Formulation Development for Poorly Soluble Screening Compounds

With a logSw of -3.53, this compound presents solubility challenges typical of early-stage hits . It can be used as a model compound to develop and validate lipid-based, co-solvent, or amorphous solid dispersion formulations intended for poorly soluble triazole-based screening libraries, enabling benchmarking of solubility enhancement techniques.

Negative Control or Inactive Analog in PXR and Antimicrobial Assays

While 5-substituted triazole-4-carboxamides have demonstrated potent PXR antagonism or antimicrobial activity [1][3], the unsubstituted analog may serve as a structurally matched negative control in biochemical and cell-based assays, helping to confirm that observed activity is driven by the 5-substituent rather than the core scaffold.

Application
Selection Property
Validation Focus
CNS permeability assay calibration
Lipophilic and CNS drug-like PSA profile
PAMPA-BBB or Caco-2 permeability correlation
5-substituted triazole library synthesis
Unsubstituted C5 position for diversification
SAR exploration via coupling or electrophilic substitution
Formulation development for poorly soluble triazoles
Low aqueous solubility profile
Lipid-based or co-solvent solubility enhancement
Negative control for PXR/antimicrobial assays
Structurally matched core without 5-substitution
Confirming 5-substituent-driven activity
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